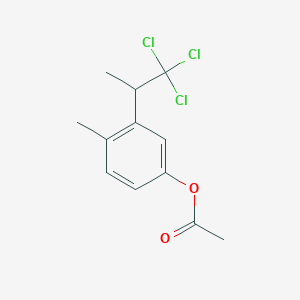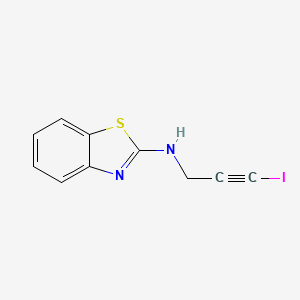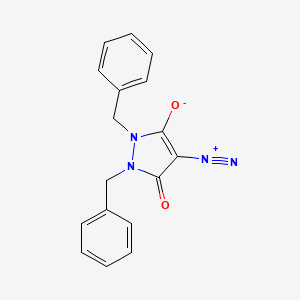
N-(5-Chloro-2,1-benzothiazol-3-YL)octanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Chloro-2,1-benzothiazol-3-YL)octanamide is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a chloro-substituted benzothiazole ring attached to an octanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2,1-benzothiazol-3-YL)octanamide typically involves the following steps:
Formation of 5-Chloro-2,1-benzothiazole: This can be achieved by reacting 2-aminothiophenol with chloroacetyl chloride under acidic conditions.
Attachment of the Octanamide Chain: The 5-chloro-2,1-benzothiazole is then reacted with octanoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the above reactions are carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Chloro-2,1-benzothiazol-3-YL)octanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(5-Chloro-2,1-benzothiazol-3-YL)octanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(5-Chloro-2,1-benzothiazol-3-YL)octanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-Chloro-2,1-benzothiazol-3-YL)hexanamide
- N-(5-Chloro-2,1-benzothiazol-3-YL)decanamide
- N-(5-Chloro-2,1-benzothiazol-3-YL)butanamide
Uniqueness
N-(5-Chloro-2,1-benzothiazol-3-YL)octanamide is unique due to its specific octanamide chain length, which can influence its chemical properties and biological activities. Compared to similar compounds with different chain lengths, it may exhibit distinct solubility, reactivity, and interaction with biological targets.
Propiedades
Número CAS |
91991-25-2 |
|---|---|
Fórmula molecular |
C15H19ClN2OS |
Peso molecular |
310.8 g/mol |
Nombre IUPAC |
N-(5-chloro-2,1-benzothiazol-3-yl)octanamide |
InChI |
InChI=1S/C15H19ClN2OS/c1-2-3-4-5-6-7-14(19)17-15-12-10-11(16)8-9-13(12)18-20-15/h8-10H,2-7H2,1H3,(H,17,19) |
Clave InChI |
FZIJOWJZJGNVRG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)NC1=C2C=C(C=CC2=NS1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate](/img/structure/B14353788.png)
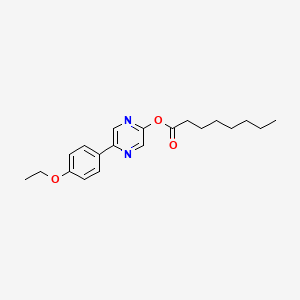

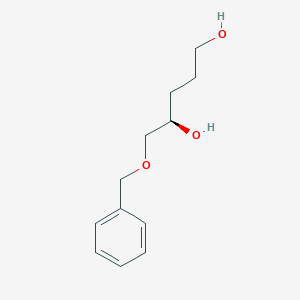
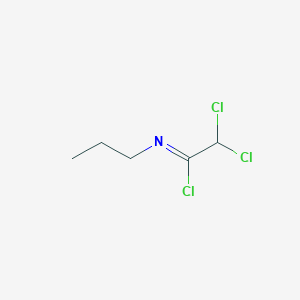
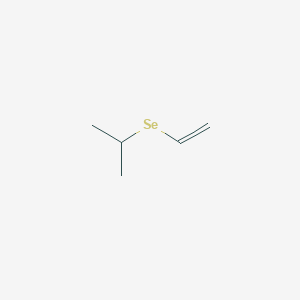
![Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone](/img/structure/B14353853.png)
